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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C16 PEG2000 Ceramide, with the CAS number 212116-78-4, is a synthetically modified

sphingolipid that has garnered significant attention in the field of drug delivery and

nanomedicine. This PEGylated ceramide derivative is specifically designed to be incorporated

into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, to enhance their

stability, prolong their circulation time in the bloodstream, and improve their overall therapeutic

efficacy. Its unique structure, combining the bioactive properties of C16 ceramide with the

"stealth" characteristics of polyethylene glycol (PEG), makes it a valuable component in the

development of advanced drug delivery systems for a variety of therapeutic agents, including

small molecules, proteins, and nucleic acids.

This technical guide provides a comprehensive overview of C16 PEG2000 Ceramide, covering

its physicochemical properties, a detailed (though currently unavailable in explicit literature)

synthesis protocol, its applications in drug delivery with a focus on formulation strategies, and

its influence on key cellular signaling pathways.

Physicochemical Properties
C16 PEG2000 Ceramide, also known by its systematic name N-palmitoyl-sphingosine-1-

{succinyl[methoxy(polyethylene glycol)2000]}, is a well-characterized lipid with consistent
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properties across various suppliers. A summary of its key physicochemical data is presented in

the table below for easy reference and comparison.

Property Value References

CAS Number 212116-78-4

Synonyms

N-palmitoyl-sphingosine-1-

{succinyl[methoxy(polyethylen

e glycol)2000]}, C16

Ceramide-mPEG2000

Molecular Formula C₁₂₉H₂₅₃NO₅₁ (average)

Molecular Weight
~2634.4 g/mol (average, due

to PEG polydispersity)

Appearance White to off-white solid/powder

Purity Typically >95% or >99%

Solubility
Soluble in ethanol, DMSO, and

Chloroform:Methanol mixtures.

Storage Conditions -20°C

Synthesis of C16 PEG2000 Ceramide
A detailed, step-by-step synthesis protocol for C16 PEG2000 Ceramide is not explicitly

available in the public domain. However, based on the general principles of ceramide synthesis

and PEGylation chemistry, a plausible synthetic route can be outlined. The process would likely

involve a multi-step procedure starting from a suitable sphingosine precursor.

Proposed Synthesis Workflow:

A likely synthetic strategy involves the acylation of a protected sphingosine derivative with

palmitic acid to form C16 ceramide. This is followed by the deprotection of the primary hydroxyl

group and subsequent esterification with a succinylated methoxy PEG2000 derivative.
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Proposed Synthesis of C16 PEG2000 Ceramide
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Caption: Proposed synthetic pathway for C16 PEG2000 Ceramide.

Experimental Protocol (Hypothetical):

Acylation of Sphingosine: A protected sphingosine derivative (e.g., with the secondary

alcohol and amine groups protected) would be reacted with palmitoyl chloride in the
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presence of a base (e.g., triethylamine) in an appropriate organic solvent (e.g.,

dichloromethane) to form the amide bond, yielding protected C16 ceramide.

Deprotection: The protecting group on the primary hydroxyl of the ceramide would be

selectively removed.

PEGylation: The deprotected C16 ceramide would then be reacted with an activated

mPEG2000-succinate derivative (e.g., mPEG2000-succinimidyl succinate) in an aprotic

solvent with a suitable catalyst to form the final ester linkage.

Purification: The final product would be purified using chromatographic techniques, such as

silica gel chromatography, to remove unreacted starting materials and byproducts. The purity

would be confirmed by techniques like NMR and mass spectrometry.

Applications in Drug Delivery
The primary application of C16 PEG2000 Ceramide is as a component in lipid-based

nanoparticle formulations for drug delivery. Its incorporation offers several advantages,

including steric stabilization, which prevents aggregation of nanoparticles, and the formation of

a hydrophilic corona that reduces opsonization and clearance by the reticuloendothelial system

(RES), thereby prolonging circulation time.

Liposome and Nanoparticle Formulation
A common method for preparing liposomes or lipid nanoparticles incorporating C16 PEG2000
Ceramide is the thin-film hydration method followed by extrusion.

Experimental Protocol: Liposome Formulation by Thin-Film Hydration

Lipid Film Preparation: The desired lipids, including a primary phospholipid (e.g., DSPC),

cholesterol, and C16 PEG2000 Ceramide (typically at a molar ratio of 5-10%), are dissolved

in a suitable organic solvent mixture (e.g., chloroform:methanol).

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary

evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline,

pH 7.4) containing the drug to be encapsulated. The hydration is typically performed at a
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temperature above the phase transition temperature of the lipids.

Size Reduction: The resulting multilamellar vesicles are subjected to size reduction and

homogenization, commonly by extrusion through polycarbonate membranes with defined

pore sizes (e.g., 100 nm) to produce unilamellar vesicles with a narrow size distribution.
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Liposome Formulation Workflow
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Caption: Workflow for liposome preparation using the thin-film hydration method.
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Characterization of Nanoparticles
The resulting nanoparticles are typically characterized for their physicochemical properties to

ensure quality and consistency.

Parameter Method Typical Values

Particle Size & Polydispersity

Index (PDI)

Dynamic Light Scattering

(DLS)
80 - 150 nm, PDI < 0.2

Zeta Potential Laser Doppler Velocimetry
Near-neutral to slightly

negative

Encapsulation Efficiency Spectrophotometry, HPLC
Varies depending on drug and

formulation

Drug Release Kinetics Dialysis Method Sustained release profile

Experimental Protocol: Determination of Encapsulation Efficiency

Separation of Free Drug: The unencapsulated drug is separated from the liposomes using

techniques such as size exclusion chromatography or dialysis.

Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent

(e.g., Triton X-100) to release the encapsulated drug. The concentration of the released drug

is then quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or

HPLC).

Calculation: The encapsulation efficiency (EE%) is calculated using the following formula:

EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Role in Cellular Signaling Pathways
Beyond its structural role in drug delivery systems, the ceramide component of C16 PEG2000
Ceramide can exert biological effects. C16 ceramide is a known bioactive lipid involved in

various cellular processes, including autophagy and apoptosis.

Induction of Autophagy
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C16 ceramide has been shown to induce autophagy, a cellular process of self-digestion that

plays a critical role in cellular homeostasis and disease. The induction of autophagy by C16

ceramide-containing nanoparticles can be a therapeutic strategy, particularly in cancer and

neurodegenerative diseases.

C16 Ceramide-Induced Autophagy Pathway
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Caption: Simplified signaling pathway of C16 ceramide-induced autophagy.

Experimental Protocol: Western Blot for Autophagy Markers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15573570?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment: Treat cells with C16 PEG2000 Ceramide-containing nanoparticles for a

specified time.

Protein Extraction: Lyse the cells and extract total protein.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Antibody Incubation: Probe the membrane with primary antibodies against autophagy

markers (e.g., LC3-I/II, p62) and a loading control (e.g., GAPDH), followed by incubation with

appropriate secondary antibodies.

Detection: Visualize the protein bands using a chemiluminescence detection system. An

increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy

induction.

Involvement in Apoptosis and mTOR Signaling
C16 ceramide is also a pro-apoptotic molecule that can trigger programmed cell death.[1][2][3]

[4][5] This property is particularly relevant in the context of cancer therapy. The mechanism

often involves the regulation of key signaling pathways, including the mTOR pathway. C16-

ceramide has been shown to reduce the phosphorylation of Akt and S6 kinase, which are

downstream effectors of mTOR, leading to decreased cell proliferation.[6]
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C16 Ceramide and Apoptosis/mTOR Signaling
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Caption: C16 ceramide's role in inhibiting the mTOR pathway and inducing apoptosis.

Conclusion
C16 PEG2000 Ceramide is a versatile and indispensable tool in the development of

sophisticated drug delivery systems. Its well-defined physicochemical properties and its ability

to confer "stealth" characteristics to nanoparticles have made it a standard component in many

formulations. Furthermore, its intrinsic bioactivity, particularly its ability to induce autophagy and

apoptosis, opens up possibilities for synergistic therapeutic effects. This technical guide has
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provided a comprehensive overview of the core aspects of C16 PEG2000 Ceramide, offering

valuable information for researchers and professionals in the field of drug development to

harness its full potential in creating more effective and targeted therapies. Future research will

likely focus on further elucidating its complex interactions with cellular machinery and

optimizing its use in personalized medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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